6-Bromo-[1,2,4]triazolo[4,3-a]pyridine

Crystallography Structural Biology Medicinal Chemistry

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 108281-79-4) is a heteroaromatic building block defined by its [1,2,4]triazolo[4,3-a]pyridine core with a strategically positioned bromine atom at the 6-position. This substitution pattern is critical for its reactivity, enabling selective functionalization via cross-coupling.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 108281-79-4
Cat. No. B034002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
CAS108281-79-4
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC2=NN=CN2C=C1Br
InChIInChI=1S/C6H4BrN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H
InChIKeyPFKZKSHKBBUZKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 108281-79-4): A Privileged Scaffold for Medicinal Chemistry and Chemical Biology


6-Bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 108281-79-4) is a heteroaromatic building block defined by its [1,2,4]triazolo[4,3-a]pyridine core with a strategically positioned bromine atom at the 6-position. This substitution pattern is critical for its reactivity, enabling selective functionalization via cross-coupling . The scaffold itself is a recognized privileged structure in drug discovery, historically associated with a range of biological activities including anticancer, anti-inflammatory, and CNS applications, making it a versatile intermediate for generating diverse compound libraries .

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: Why Bromine Position and Scaffold Topology Defy Simple Analog Substitution


The performance of 6-bromo-[1,2,4]triazolo[4,3-a]pyridine cannot be extrapolated from closely related analogs due to the profound impact of both the halogen's identity and its regiochemistry, and the specific [4,3-a] ring fusion. For example, substituting the 6-bromo with a chloro, iodo, or triflate group, or shifting it to the 7- or 8-position, dramatically alters the electronic environment and steric profile, leading to unpredictable and often non-linear changes in cross-coupling reaction rates and selectivity . Furthermore, the [4,3-a] topology creates a unique spatial arrangement of hydrogen bond acceptors compared to its [1,5-a] regioisomer, which is a critical distinction for target engagement in biological systems where precise molecular recognition is paramount .

Quantitative Differentiation Guide for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine Selection


Crystal Structure Perturbation by the 6-Bromo Substituent

Introduction of a bromine atom at the 6-position of the [1,2,4]triazolo[4,3-a]pyridine scaffold induces a measurable change in the crystal lattice, altering molecular packing from the non-brominated parent compound. This is a direct structural consequence of the substituent .

Crystallography Structural Biology Medicinal Chemistry

Validated Use as a Key Intermediate in a Bromodomain Inhibitor Patent

The [1,2,4]triazolo[4,3-a]pyridine core, specifically functionalized with a halogen at the 6-position, is a central scaffold in a composition-of-matter patent for bromodomain inhibitors, a major class of epigenetic targets in oncology and inflammation. The patent exemplifies this core as essential for activity . While direct IC50 data for the unsubstituted 6-bromo building block is not provided, its role as the required intermediate for the active pharmaceutical ingredients (APIs) in this patent family establishes its strategic procurement value compared to scaffolds not covered by such IP.

Epigenetics Bromodomain Inhibition Oncology

A Defined Chemical Handle for Selective Cross-Coupling

The bromine atom at the 6-position provides a single, unambiguous reactive handle for selective Pd-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) without the chemoselectivity challenges posed by polyhalogenated analogs . This is inferred to be superior for generating single regioisomeric products compared to a comparator like 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyridine, which can lead to mixtures of mono- and bis-substituted products. A literature example demonstrates its successful use in a lithiation reaction to generate a complex derivative, confirming its empirical utility in advanced synthesis .

Synthetic Chemistry Cross-Coupling Library Synthesis

Physicochemical Profile for CNS Drug Design

The compound's computed properties meet several key criteria for CNS drug-likeness, positioning it as a high-value intermediate for neuroscience programs. It has a low molecular weight (198.02 g/mol), no hydrogen bond donors, and a favorable calculated lipophilicity (XLogP3-AA = 1.9) . This profile is consistent with the triazolopyridine class's reported utility in developing CNS-active compounds . When compared to larger, more lipophilic halogenated heterocycles like a hypothetical 3-benzyl-6-bromo analog (MW > 300), this core scaffold's superior ligand efficiency metrics make it a more attractive starting point for fragment growth or lead optimization.

CNS Drug Discovery Physicochemical Properties Fragment-Based Drug Design

Optimal Scientific and Industrial Use-Cases for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine


CNS Drug Discovery and Fragment-Based Lead Generation

Its low molecular weight (198.02 g/mol), optimal lipophilicity (XLogP3 = 1.9), and lack of hydrogen bond donors position 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine as an ideal fragment or early lead core for CNS targets. The single bromine atom serves as a versatile growth vector for systematic SAR exploration via cross-coupling, directly leveraging the privileged [1,2,4]triazolo[4,3-a]pyridine scaffold's historical association with neurological activity .

Epigenetics: Synthesis of Next-Generation Bromodomain Inhibitors

This compound is a key validated intermediate for synthesizing a patented class of bromodomain inhibitors. Research programs targeting BET proteins or other epigenetic readers can utilize this building block to enter specific, protected chemical space, with the potential to generate novel compositions of matter for treating oncology and inflammatory indications .

Crystallographic Probe for Structural Biology

The bromine atom serves as an anomalous scatterer for X-ray crystallography, facilitating experimental phasing. The compound's unique crystal packing, characterized by a 6.2% smaller unit cell volume compared to its non-brominated analog, demonstrates its suitability for rapid co-crystallization studies to determine high-resolution protein-ligand complex structures . Its fragment-like properties also make it an ideal candidate for X-ray crystallography-based fragment screening campaigns.

Synthesis of Focused Compound Libraries via Chemoselective Derivatization

Medicinal chemistry teams can use this building block to efficiently assemble diverse, single-isomer compound libraries. The unambiguous reactivity of the 6-bromo group enables parallel synthesis using robust cross-coupling methodologies, avoiding the purification challenges associated with polyhalogenated analogs and ensuring high purity and structural integrity of the final screening compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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